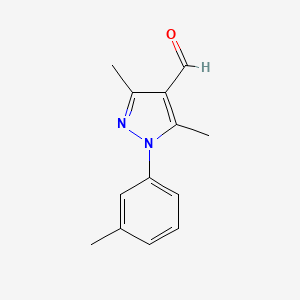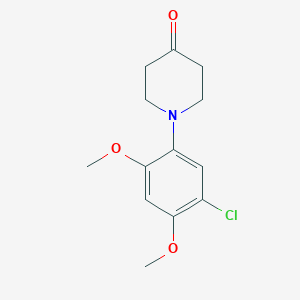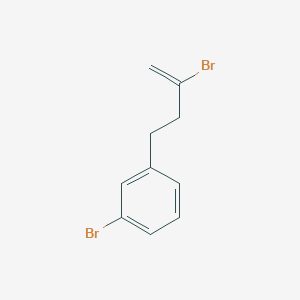
2-Bromo-4-(3-bromophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-(3-bromophenyl)-1-butene” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis and can be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-(3-bromophenyl)-1-butene” are not available, brominated compounds are often synthesized through electrophilic aromatic substitution reactions .Chemical Reactions Analysis
Brominated compounds can participate in a variety of reactions, including cross-coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(3-bromophenyl)-1-butene” would depend on its specific structure. Brominated compounds generally have higher densities and boiling points compared to their non-brominated counterparts .Wissenschaftliche Forschungsanwendungen
Hydrovinylation Reactions
Hydrovinylation reactions involving compounds like 4-bromostyrene and ethylene can produce 3-(4-bromophenyl)-1-butene with high yield and selectivity. This process, using nickel and palladium catalysts, is a potential route for synthesizing pharmaceutically relevant compounds including 2-arylpropionic acids (RajanBabu et al., 2003).
McMurry Coupling
McMurry coupling of 4-bromoacetophenone produces 2,3-bis(4-bromophenyl)-2-butenes. This process, confirmed by X-ray crystallography, resolves inconsistencies in earlier literature and contributes to the understanding of stereochemical outcomes in organic synthesis (Daik et al., 1998).
Building Blocks in Organic Synthesis
1-Bromo-3-buten-2-one, a structurally similar compound, has been investigated as a building block for organic synthesis. Its reactions with primary amines and activated methylene compounds highlight its potential in forming aza-heterocycles and carbocycles (Westerlund et al., 2001).
Use in Molecular Electronics
Simple aryl bromides, such as 4-bromophenyl tert-butyl sulfide, are crucial for constructing molecular wires in electronics. These compounds, through efficient synthetic transformations, contribute to the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Epoxidation in Microbial Chemistry
4-Bromo-1-butene's stereoselective epoxidation using alkene-utilizing bacteria like Mycobacterium LI and E3, and Nocardia IP1, demonstrates its application in microbial chemistry. The presence of bromine induces variations in the stereochemical course of epoxidation, offering insights into microbial biotransformation processes (Archelas et al., 1988).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-(3-bromobut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASVCVXQDBMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641101 |
Source


|
| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-bromophenyl)-1-butene | |
CAS RN |
485320-32-9 |
Source


|
| Record name | 1-Bromo-3-(3-bromo-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
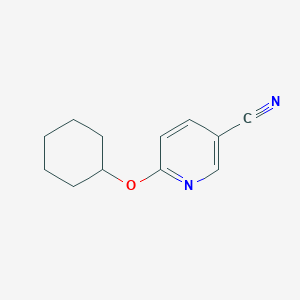
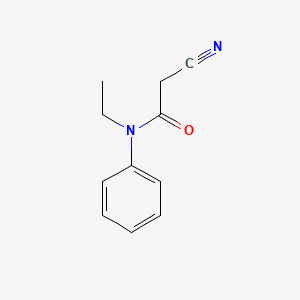
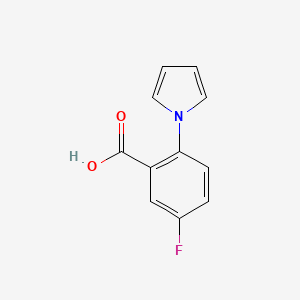
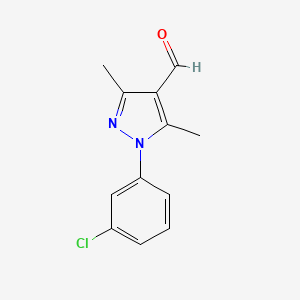
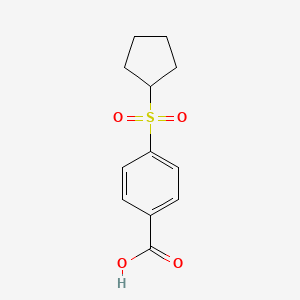
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
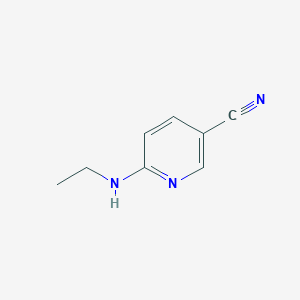
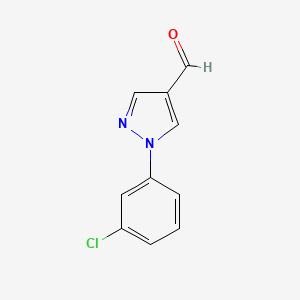
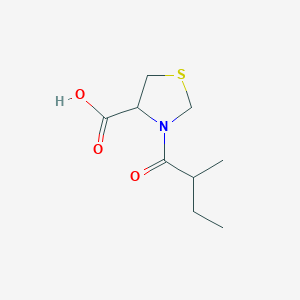
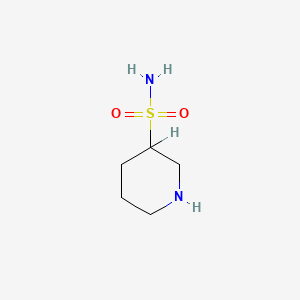
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)
